molecular formula C19H14ClN5 B12603018 N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine CAS No. 647030-53-3

N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine

Cat. No.: B12603018
CAS No.: 647030-53-3
M. Wt: 347.8 g/mol
InChI Key: DBXBKQKOUYKLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a 4-chlorophenyl group and a 2-phenyl-1H-imidazol-5-yl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-aminopyrimidine, the core structure is formed through cyclization reactions.

    Substitution Reactions: The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using 4-chlorobenzonitrile as a starting material.

    Imidazole Ring Formation: The imidazole ring is synthesized through condensation reactions involving phenylglyoxal and ammonium acetate.

    Final Coupling: The final step involves coupling the imidazole and pyrimidine intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted pyrimidine or imidazole derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine
  • N-(4-bromophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
  • N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-4-yl)pyrimidin-2-amine

Uniqueness

N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

647030-53-3

Molecular Formula

C19H14ClN5

Molecular Weight

347.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C19H14ClN5/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(25-19)17-12-22-18(24-17)13-4-2-1-3-5-13/h1-12H,(H,22,24)(H,21,23,25)

InChI Key

DBXBKQKOUYKLJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C3=NC(=NC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.